molecular formula C15H13NO6 B6405821 4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid CAS No. 1262006-61-0

4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6405821
CAS No.: 1262006-61-0
M. Wt: 303.27 g/mol
InChI Key: PSNZGHQXZNGFQR-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid is an organic compound that features both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 3,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by a coupling reaction with a suitable phenyl derivative to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and palladium-catalyzed coupling reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These properties make it useful in various biochemical assays and as a building block in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethoxyphenyl)-2-nitrobenzoic acid is unique due to the combination of both nitro and methoxy groups, which confer a distinct set of chemical properties and reactivity patterns. This makes it particularly versatile for use in various synthetic and research applications .

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-11-5-10(6-12(8-11)22-2)9-3-4-13(15(17)18)14(7-9)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNZGHQXZNGFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690883
Record name 3',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-61-0
Record name 3',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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